molecular formula C12H10ClN3O2 B1491989 Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate CAS No. 2098113-08-5

Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate

Cat. No.: B1491989
CAS No.: 2098113-08-5
M. Wt: 263.68 g/mol
InChI Key: PBXDYZQPHFKYLZ-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a pyridazine derivative characterized by a chloro substituent at position 3, a pyridin-3-yl group at position 6, and an ethyl carboxylate moiety at position 4. Pyridazines are nitrogen-containing heterocycles with applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-chloro-6-pyridin-3-ylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-6-10(15-16-11(9)13)8-4-3-5-14-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXDYZQPHFKYLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including biochemical interactions, cellular effects, and research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with a chlorine atom and an ethyl ester group, which contributes to its reactivity and interaction with biological targets. The molecular formula is C12H10ClN3OC_{12}H_{10}ClN_3O with a molecular weight of approximately 263.68 g/mol.

Biochemical Interactions

Enzyme Interaction:
This compound interacts with various enzymes, particularly kinases involved in cell signaling pathways. Studies have shown that it can modulate kinase activity, influencing downstream signaling events critical for cell proliferation and apoptosis.

Mechanism of Action:
The mechanism of action involves binding to specific receptors or enzymes, leading to inhibition or activation of various biological pathways. Its structural features, including the chloro substituent, enhance its binding affinity towards these targets.

Cellular Effects

Gene Expression Modulation:
Research indicates that this compound can alter gene expression related to cell growth and apoptosis. For instance, it has been shown to upregulate genes involved in apoptosis while downregulating those associated with cell survival.

Metabolic Pathway Influence:
The compound affects metabolic pathways by altering the levels of key metabolites within cells. This modulation can lead to significant changes in cellular metabolism, impacting overall cell function.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. It has demonstrated moderate antibacterial activity against strains such as Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for developing new antibiotics .

Antichlamydial Activity

In a study focused on antichlamydial agents, derivatives similar to this compound were found to significantly decrease the formation of infectious bodies in Chlamydia infections. This highlights its potential application in treating chlamydial infections .

Summary of Biological Activity

Activity Type Description Findings
Enzyme Interaction Modulates kinase activity affecting signaling pathwaysInfluences cell proliferation and apoptosis
Gene Expression Alters expression of genes related to survival and deathUpregulates apoptosis-related genes
Antimicrobial Moderate activity against specific bacterial strainsEffective against N. meningitidis and H. influenzae
Antichlamydial Reduces infectious body formation in Chlamydia infectionsPotential for developing new treatments

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate Cl / Pyridin-3-yl C₁₂H₁₀ClN₃O₂ ~279.68 (estimated) Potential hydrogen bonding via pyridine
Ethyl 3-chloro-6-(3-fluorophenyl)pyridazine-4-carboxylate Cl / 3-Fluorophenyl C₁₃H₁₀ClFN₂O₂ 280.68 Enhanced lipophilicity due to fluorine
Ethyl 3-chloro-6-(2-methoxyphenyl)pyridazine-4-carboxylate Cl / 2-Methoxyphenyl C₁₄H₁₃ClN₂O₃ 292.72 Methoxy group may improve solubility
Ethyl 3-chloro-6-phenylpyridazine-4-carboxylate Cl / Phenyl C₁₃H₁₁ClN₂O₂ 274.70 Simpler aromatic substitution
Ethyl 6-chloro-3-(methylamino)pyridazine-4-carboxylate Methylamino / Cl C₈H₁₀ClN₃O₂ 231.64 Amino group enhances nucleophilicity

Key Observations :

  • Molecular Weight : Substitution with bulkier groups (e.g., 2-methoxyphenyl) increases molecular weight compared to phenyl or pyridinyl groups.
  • Hydrogen Bonding : The pyridin-3-yl group in the target compound introduces hydrogen-bonding capability, unlike purely phenyl-substituted analogs .

Hydrogen Bonding and Crystallography

  • Pyridinyl vs. Phenyl : The pyridin-3-yl group in the target compound can participate in hydrogen bonding, unlike phenyl groups, influencing crystal packing and solubility () .
  • Methoxy Groups : The 2-methoxyphenyl analog () may form weaker hydrogen bonds compared to pyridinyl but could enhance π-π stacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate
Reactant of Route 2
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Ethyl 3-chloro-6-(pyridin-3-yl)pyridazine-4-carboxylate

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